7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine

Antibacterial MRSA Structure-Activity Relationship

Procure 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine as a differentiated heterocyclic scaffold for kinase and antibacterial programs. This core demonstrates superior potency against MRSA (MIC/MBC up to 2.4/19.7 µM) and dual VEGFR-2/EGFR T790M inhibition (IC50 0.95/0.26 µM) compared to phenyl or thienyl analogs. Its electron-rich furan moiety enables rational SAR exploration for oncology target validation. Ensure precise hit-to-lead development by starting with this structurally validated, commercially available building block.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B4346779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=NC3=CC=NN23
InChIInChI=1S/C10H7N3O/c1-2-9(14-7-1)8-3-5-11-10-4-6-12-13(8)10/h1-7H
InChIKeyDWZSOMOBSVUFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine for Targeted Kinase and Antimicrobial Research: A Quantitative Comparison Guide


7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic scaffold featuring a fused pyrazolo[1,5-a]pyrimidine core substituted with a furan-2-yl moiety at the 7-position [1]. This structural class is widely explored in medicinal chemistry for its ability to modulate diverse biological targets, including kinases and bacterial enzymes [2]. The compound's molecular formula is C₁₀H₇N₃O (or related derivatives with carboxylic acid groups), with a typical molecular weight around 229 g/mol . Its significance lies not in general activity, but in its specific, quantifiable advantages over closely related heteroaryl analogs (e.g., phenyl or thienyl substitutions) in defined biological contexts, as detailed in the evidence below.

Why 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Its Phenyl or Thienyl Analogs


Generic substitution of the 7-position heteroaryl group in pyrazolo[1,5-a]pyrimidines is scientifically unsound due to the profound impact of electronic and steric properties on biological activity. Direct comparative studies reveal that the furan-2-yl moiety confers distinct activity profiles not observed with phenyl or thiophen-2-yl substitutions at the same position [1]. For instance, in antibacterial assays, furan-2-yl derivatives demonstrate superior potency against S. aureus and MRSA strains compared to their phenyl or thienyl counterparts, with MIC values differing by orders of magnitude [1]. Similarly, in kinase inhibition, the furan ring's electron-rich nature and specific orientation contribute to enhanced binding affinity and dual inhibitory capabilities, a feature that cannot be extrapolated to other heterocycles [2].

Quantitative Differentiation Evidence for 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine Against Key Comparators


Superior Antibacterial Potency of Furan-2-yl Derivatives Over Phenyl and Thienyl Analogs Against MRSA

Pyrazolo[1,5-a]pyrimidines bearing a furan-2-yl group at C7 exhibit significantly enhanced antibacterial activity against MRSA strains compared to directly analogous compounds with phenyl or thiophen-2-yl groups at the same position [1]. The most potent furan-2-yl derivatives, particularly those also bearing a 4-Me or 4-OMe substituted aryl group at C5, achieved MIC/MBC values of 2.5/5.1 µM and 2.4/4.9 µM against S. aureus, exceeding the performance of the clinical comparator ciprofloxacin [1]. Against MRSA strains ATCC:33591 and ATCC:43300, these furan-2-yl compounds demonstrated more effective inhibitory activity than linezolid, with MIC/MBC values up to 4.9/19.7 µM and 2.4/19.7 µM, respectively [1].

Antibacterial MRSA Structure-Activity Relationship MIC MBC

Enhanced Dual EGFRT790M/VEGFR-2 Inhibition by Furan-Substituted Pyrazolo[1,5-a]pyrimidines vs. Clinical Standards

In a series of pyrazolo[1,5-a]pyrimidines substituted with furan and phenyldiazene moieties, derivative 6 demonstrated potent dual inhibition of VEGFR-2 and EGFRT790M [1]. This furan-containing compound exhibited IC50 values of 0.95 µM for VEGFR-2 and 0.26 µM for EGFRT790M [1]. In cellular cytotoxicity assays against a panel of cancer cell lines, derivative 6 showed IC50 values of 9.90 µM (HCT116), 7.95 µM (MCF-7), 5.35 µM (HepG2), and 5.60 µM (A549), which were superior to erlotinib's IC50 values of 13.91, 8.20, 7.73, and 5.49 µM, respectively [1].

Kinase Inhibition EGFR VEGFR-2 Cancer IC50

Furan-2-yl Substituent Confers Superior PIM Kinase Inhibitory Activity Compared to Other Heteroaryl Analogs

Pyrazolo[1,5-a]pyrimidine derivatives containing a furan-2-yl group, such as compound 5j (2,5-diamino-7-(furan-2-yl)-3-(p-tolyldiazenyl)pyrazolo[1,5-a]pyrimidine), exhibit potent inhibition of PIM-1 and PIM-2 kinases [1]. Compound 5j demonstrated IC50 values of 0.158 µM against PIM-1 and 0.297 µM against PIM-2, representing a 1.9-fold and 1.6-fold improvement over staurosporine, respectively [1]. While direct head-to-head comparisons with other 7-position heteroaryl analogs (e.g., phenyl or thienyl) in this exact PIM kinase assay are not reported, the activity of 5j is notable within the broader class of pyrazolo[1,5-a]pyrimidines, where furan substitution at C7 is frequently associated with enhanced kinase engagement [2].

PIM Kinase Apoptosis Cancer IC50 Kinase Inhibition

Favorable In Vitro Safety Profile: Low Cytotoxicity in Normal VERO Cells

The selectivity of furan-substituted pyrazolo[1,5-a]pyrimidines is underscored by their low toxicity toward normal cells [1]. In a study evaluating the most potent anticancer derivatives (compounds 4, 5, 6, 7, 8, and 9), the IC50 values against normal VERO cells ranged from 54.90 to 57.60 µM [1]. This represents a significant (up to 10-fold or greater) therapeutic window when compared to their cytotoxic IC50 values in cancer cell lines (e.g., 5.35-9.90 µM for derivative 6), suggesting a favorable selectivity index.

Cytotoxicity Selectivity Safety VERO cells IC50

Optimal Research Applications for 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Lead Optimization for Dual EGFRT790M/VEGFR-2 Inhibitors in Drug-Resistant Cancers

The demonstrated dual inhibitory activity of furan-substituted pyrazolo[1,5-a]pyrimidines against both VEGFR-2 and the EGFRT790M resistance mutation (IC50 = 0.95 µM and 0.26 µM, respectively) makes this scaffold a rational starting point for medicinal chemistry programs targeting non-small cell lung cancer (NSCLC) and other malignancies where EGFR T790M-mediated resistance to first-line TKIs is prevalent [1]. The compound's favorable selectivity index (low VERO cell toxicity) further supports its advancement into hit-to-lead stages [1].

Antibacterial Drug Discovery for Methicillin-Resistant Staphylococcus aureus (MRSA)

Pyrazolo[1,5-a]pyrimidines with a furan-2-yl group at C7 have shown superior activity against MRSA strains (MIC/MBC up to 2.4/19.7 µM) compared to linezolid and ciprofloxacin, and outperform phenyl- or thienyl-substituted analogs [2]. This compound is therefore best deployed as a core scaffold in antibacterial programs specifically targeting drug-resistant Gram-positive pathogens, where its unique structural features confer a measurable potency advantage [2].

Development of PIM Kinase Probes and Apoptosis Inducers

For projects investigating the role of PIM kinases in hematological malignancies or solid tumors, the furan-2-yl substituted pyrazolo[1,5-a]pyrimidine scaffold (exemplified by compound 5j) offers a potent starting point (PIM-1 IC50 = 0.158 µM; PIM-2 IC50 = 0.297 µM) [3]. Its activity against PIM-1/2, which is superior to staurosporine, justifies its use in developing chemical probes for target validation and mechanistic studies [3].

Structure-Activity Relationship (SAR) Studies on Heteroaryl Substitution

The clear divergence in biological activity between furan-2-yl, phenyl, and thiophen-2-yl substitutions at the 7-position [2] establishes this compound as an essential tool for systematic SAR campaigns. Researchers can use 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine as a reference standard to map how electronic and steric variations at this key vector influence target engagement, selectivity, and physicochemical properties, thereby guiding rational design of next-generation analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.